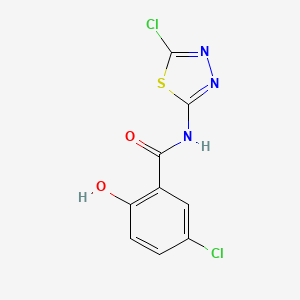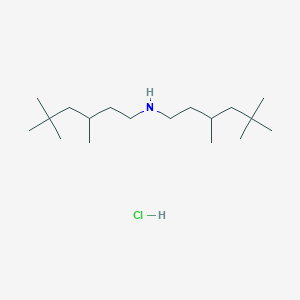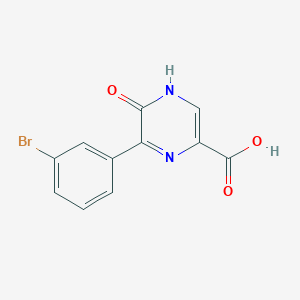
5-(3-bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyrazine ring, which imparts unique chemical and physical properties. Pyrazine derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
5-(3-Bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-(3-Bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 5-(3-bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrazine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that it can interact with proteins involved in disease pathways, making it a potential candidate for drug development .
類似化合物との比較
Similar Compounds
- 4-(3-Bromophenyl)-5-oxo-1H-pyrazine-3-carboxylic acid
- 3-(3-Bromophenyl)-1H-pyrazine-2-carboxylic acid
- 5-(4-Bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid
Uniqueness
5-(3-Bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
特性
分子式 |
C11H7BrN2O3 |
|---|---|
分子量 |
295.09 g/mol |
IUPAC名 |
5-(3-bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O3/c12-7-3-1-2-6(4-7)9-10(15)13-5-8(14-9)11(16)17/h1-5H,(H,13,15)(H,16,17) |
InChIキー |
BDERAVXCYGDNHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CNC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
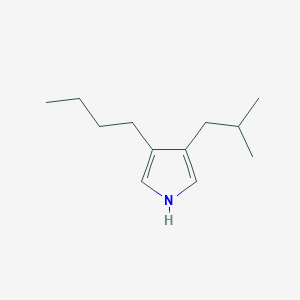
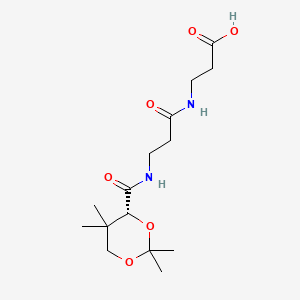
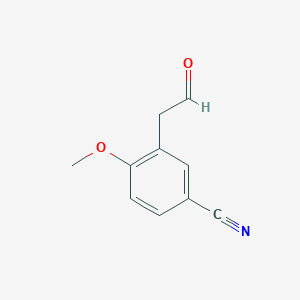
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)
